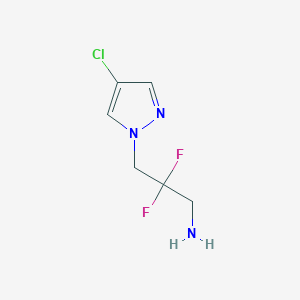
3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring This particular compound is characterized by the presence of a chloro-substituted pyrazole ring and a difluoropropan-1-amine moiety
Vorbereitungsmethoden
The synthesis of 3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through a cycloaddition reaction between an alkyne and a diazo compound.
Introduction of the chloro group: The chloro group can be introduced through a substitution reaction using a suitable chlorinating agent.
Attachment of the difluoropropan-1-amine moiety: This step involves the reaction of the chloro-substituted pyrazole with a difluoropropan-1-amine precursor under appropriate conditions.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine has several scientific research applications, including:
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine can be compared with other similar compounds, such as:
3-(4-Chloro-1H-pyrazol-1-yl)propanenitrile: This compound has a nitrile group instead of the difluoropropan-1-amine moiety.
3-(4-Chloro-1H-pyrazol-1-yl)methylbenzoic acid: This compound contains a benzoic acid group instead of the difluoropropan-1-amine moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biologische Aktivität
3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine is a pyrazole derivative with potential biological applications. Its structure includes a pyrazole ring substituted with a chloro group and a difluoropropanamine moiety, which may contribute to its biological activity. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C6H8ClF2N3
- Molecular Weight : 195.60 g/mol
- CAS Number : 1784939-01-0
The compound's unique structure suggests various interactions with biological targets, making it a candidate for further pharmacological studies.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. Pyrazole derivatives are known to interact with several enzymes, influencing their activity. For example, studies show that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes . The presence of the chloro and difluoro groups may enhance binding affinity to these enzymes.
Anticancer Potential
Emerging research suggests that pyrazole-based compounds can exhibit anticancer properties. The inhibition of specific kinases involved in cell proliferation and survival pathways is a common mechanism among these compounds. Preliminary studies on related pyrazole derivatives indicate their ability to induce apoptosis in cancer cells and inhibit tumor growth in xenograft models . This raises the possibility that this compound could be explored for similar applications.
The exact mechanism of action for this compound remains to be fully elucidated. However, based on the behavior of structurally related compounds, it is hypothesized that the compound may act through:
- Receptor Binding : The compound may bind to specific receptors or enzymes, altering their activity.
- Signal Transduction Pathways : It could interfere with key signaling pathways involved in cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Modulation : Some pyrazole derivatives induce oxidative stress in cancer cells, leading to cell death.
Case Studies
Several studies have investigated the biological activities of pyrazole derivatives:
These findings support the hypothesis that this compound may possess significant biological activity worthy of further investigation.
Eigenschaften
Molekularformel |
C6H8ClF2N3 |
|---|---|
Molekulargewicht |
195.60 g/mol |
IUPAC-Name |
3-(4-chloropyrazol-1-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C6H8ClF2N3/c7-5-1-11-12(2-5)4-6(8,9)3-10/h1-2H,3-4,10H2 |
InChI-Schlüssel |
LMMNJGMPAFZDMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NN1CC(CN)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















